molecular formula C12H24O3Si B8467873 methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate

methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate

Cat. No.: B8467873
M. Wt: 244.40 g/mol
InChI Key: AQTZGYBAICHNAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate is an organosilicon compound that features a cyclopropyl group, a tert-butyl(dimethyl)silyl group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole and a solvent like dimethylformamide. The cyclopropyl group is introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halides or organometallic compounds.

Major Products Formed

Scientific Research Applications

Methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate has several applications in scientific research:

    Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: Investigated for its role in drug development and synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate involves the interaction of its functional groups with various molecular targets. The tert-butyl(dimethyl)silyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. The cyclopropyl group can participate in ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate is unique due to its combination of a cyclopropyl group and a tert-butyl(dimethyl)silyl-protected hydroxyl group. This combination provides distinct reactivity and stability, making it valuable in specific synthetic applications.

Properties

Molecular Formula

C12H24O3Si

Molecular Weight

244.40 g/mol

IUPAC Name

methyl 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetate

InChI

InChI=1S/C12H24O3Si/c1-12(2,3)16(5,6)15-10(9-7-8-9)11(13)14-4/h9-10H,7-8H2,1-6H3

InChI Key

AQTZGYBAICHNAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(C1CC1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of cyclopropyl-hydroxy-acetic acid methyl ester (1.00 g, 7.68 mmol) in DCM (9 mL) was added tert-butyldimethylsilyl chloride (1.27 g, 8.45 mmol) and imidazole (628 mg, 9.22 mmol). The reaction mixture was stirred at RT for 65 hours before being quenched with water (10 mL) and 1M HCl (5 mL). The mixture was extracted with ethyl acetate (3×15 mL) and the combined organic phases were washed with 1M HCl (10 mL), brine (10 mL), dried (Na2SO4) then concentrated in vacuo. This gave (tert-Butyl-dimethyl-silanyloxy)-cyclopropyl-acetic acid methyl ester as an amber oil (1.66 g, 88%). 1H NMR (400 MHz, CDCl3): δ 3.81 (1H, d, J=6.33 Hz), 3.74 (3H, s), 1.23-1.13 (1H, m), 0.89 (9H, s), 0.52-0.0.38 (4H, m), 0.06 (3H, s), 0.04 (3H, s).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
628 mg
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One

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